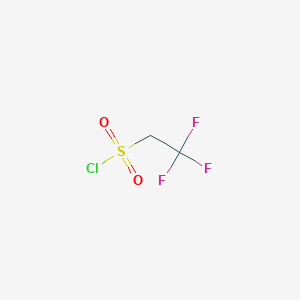

2,2,2-Trifluoroethanesulfonyl chloride

Description

Properties

IUPAC Name |

2,2,2-trifluoroethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF3O2S/c3-9(7,8)1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCHEKCRJQRVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167809 | |

| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648-99-3 | |

| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1648-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001648993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,2-trifluoroethyl)sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,2-Trifluoroethanesulfonyl Chloride (CAS: 1648-99-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of 2,2,2-trifluoroethanesulfonyl chloride, a key reagent in modern organic and medicinal chemistry.

Core Properties

This compound, commonly known as tresyl chloride, is a highly reactive organosulfur compound valued for its ability to introduce the 2,2,2-trifluoroethanesulfonyl (tresyl) group into molecules.[1] This functionalization is particularly relevant in pharmaceutical and materials science, as the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and biological activity.[2][3] The compound is a colorless to pale yellow liquid that is sensitive to moisture.[4][5]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 1648-99-3 | [6] |

| Molecular Formula | C₂H₂ClF₃O₂S | [6] |

| Molecular Weight | 182.55 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 140-141 °C (at atmospheric pressure) | [6] |

| 64-67 °C (at 45 mmHg) | [6] | |

| Density | 1.651 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.388 | [6] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [6] |

| SMILES | C(C(F)(F)F)S(=O)(=O)Cl | [7] |

| InChI Key | CXCHEKCRJQRVNG-UHFFFAOYSA-N | [6] |

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, should be worn at all times.[6] It is highly reactive with water and nucleophiles, releasing hydrogen chloride gas upon contact.[4]

| Hazard Information | Details | References |

| GHS Pictogram | GHS05 (Corrosion) | [6] |

| Signal Word | Danger | [6] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [6][7] |

| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [6] |

| Storage | Store in a cool, dry, well-ventilated place at 2-8°C | [6] |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols | [1] |

Synthesis and Reactivity

The primary utility of this compound lies in its strong electrophilic nature, which facilitates the formation of sulfonamides and sulfonate esters.[4]

General Synthesis Pathway

Caption: Generalized workflow for the synthesis of a sulfonyl chloride.

Key Reactions: Sulfonamide and Sulfonate Ester Formation

This compound readily reacts with primary and secondary amines to form stable sulfonamides, and with alcohols to yield sulfonate esters. These reactions typically proceed via a nucleophilic attack on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride, which is scavenged by a base such as pyridine or triethylamine.

Caption: Reaction pathway for sulfonamide or sulfonate ester formation.

Experimental Protocols

Illustrative Synthesis of a Sulfonyl Chloride: p-Toluenesulfonyl Chloride

This procedure details the preparation of p-toluenesulfonyl chloride from toluene and chlorosulfonic acid.

-

Materials:

-

Toluene

-

Chlorosulfonic acid

-

Crushed ice

-

Carbon tetrachloride

-

-

Procedure:

-

In a 5-L flask equipped with a mechanical stirrer, separatory funnel, and an exit tube, place 3.5 kg of chlorosulfonic acid.

-

Cool the flask and slowly add 780 g of toluene with continuous stirring, maintaining the temperature between 20-25°C. The addition typically takes 2-3 hours.

-

After the addition is complete, stir the mixture for an additional hour.

-

Pour the reaction mixture onto 6-7 kg of crushed ice with stirring.

-

Separate the oily layer of p-toluenesulfonyl chloride.

-

Wash the crude product with cold water, followed by a solution of sodium bicarbonate, and then again with cold water.

-

Dissolve the washed product in carbon tetrachloride and dry over anhydrous calcium chloride.

-

Filter the solution and remove the carbon tetrachloride by distillation.

-

Distill the residue under reduced pressure to obtain pure p-toluenesulfonyl chloride.

(Adapted from Organic Syntheses, Coll. Vol. 1, p.85 (1941); Vol. 1, p.145 (1921).)

-

Illustrative Synthesis of a Sulfonamide: N-Benzyl-p-toluenesulfonamide

This procedure describes the reaction of p-toluenesulfonyl chloride with benzylamine.

-

Materials:

-

p-Toluenesulfonyl chloride

-

Benzylamine

-

Pyridine

-

Diethyl ether

-

Hydrochloric acid (10%)

-

Sodium hydroxide solution (5%)

-

Ethanol

-

-

Procedure:

-

In a 500-mL flask, dissolve 57 g (0.3 mole) of p-toluenesulfonyl chloride in 150 mL of diethyl ether.

-

To this solution, add a mixture of 32.1 g (0.3 mole) of benzylamine and 23.7 g (0.3 mole) of pyridine, with cooling to maintain a moderate temperature.

-

After the addition, allow the mixture to stand for 30 minutes.

-

Wash the ether solution successively with 100-mL portions of 10% hydrochloric acid until the washings are acidic, then with 5% sodium hydroxide solution, and finally with water.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Evaporate the ether to obtain the crude N-benzyl-p-toluenesulfonamide.

-

Recrystallize the crude product from ethanol to yield pure N-benzyl-p-toluenesulfonamide.

(Adapted from Organic Syntheses, Coll. Vol. 2, p.42 (1943); Vol. 15, p.1 (1935).)

-

Applications in Research and Development

The unique properties imparted by the tresyl group make this compound a valuable reagent in several areas:

-

Drug Discovery: The introduction of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.[4] Sulfonamides derived from this reagent are key components in a variety of therapeutic agents.[3]

-

Agrochemicals: Derivatives of this compound are utilized in the development of novel herbicides and pesticides.[8]

-

Materials Science: This compound is used to functionalize polymers, enhancing properties such as thermal stability and hydrophobicity.[8]

-

Protecting Group Chemistry: The tresyl group can serve as a protecting group for alcohols and amines in multi-step organic synthesis.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. repository.rit.edu [repository.rit.edu]

- 7. This compound | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Tresyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tresyl chloride, systematically known as 2,2,2-trifluoroethanesulfonyl chloride, is a highly reactive organosulfur compound with the chemical formula CF₃CH₂SO₂Cl.[1][2] Its potent electrophilic nature makes it a valuable reagent in organic synthesis, particularly for the activation of hydroxyl groups, facilitating their conversion into excellent leaving groups for subsequent nucleophilic substitution reactions. This property has led to its widespread use in bioconjugation, polymer modification, and the synthesis of pharmaceutical intermediates.[3] The presence of the trifluoromethyl group significantly influences its reactivity and the properties of its derivatives, enhancing metabolic stability and bioavailability in medicinal chemistry applications.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of tresyl chloride, detailed experimental protocols for its application, and visualizations of key reaction pathways.

Physical and Chemical Properties

Tresyl chloride is a colorless to pale yellow liquid that is highly reactive, especially with water and other nucleophiles. It is a corrosive substance and requires careful handling in a moisture-free environment.[4]

General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Tresyl chloride, this compound | [2][4][5] |

| CAS Number | 1648-99-3 | [2][4][5] |

| Molecular Formula | C₂H₂ClF₃O₂S | [2] |

| Molecular Weight | 182.55 g/mol | [2][4][5] |

| Appearance | Clear colorless to pale yellow liquid | |

| Density | 1.651 g/mL at 25 °C | [4] |

| Boiling Point | 140-141 °C; 64-67 °C at 45 mmHg | [4] |

| Refractive Index | n20/D 1.388 | [4] |

| Flash Point | 162 °F (72 °C) | [4] |

Solubility

Quantitative solubility data for tresyl chloride in a range of organic solvents is not extensively reported in publicly available literature. However, based on its use in synthetic protocols, it is known to be soluble in anhydrous aprotic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran (THF).[1][6] It reacts vigorously with protic solvents like water and alcohols.[6]

Stability and Storage

Tresyl chloride is highly sensitive to moisture and should be handled under anhydrous conditions.[5] It is recommended to store it in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[4]

Chemical Reactivity and Mechanisms

The core utility of tresyl chloride lies in its ability to activate hydroxyl groups. The highly electrophilic sulfur atom is readily attacked by the nucleophilic oxygen of an alcohol, leading to the formation of a tresylate ester. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

The resulting tresylate group is an excellent leaving group, far superior to the original hydroxyl group. This "activated" alcohol can then readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, most notably primary amines, to form stable secondary amine linkages. This two-step process is fundamental to many bioconjugation and derivatization strategies.

Signaling Pathway Diagram

References

- 1. Buy this compound | 1648-99-3 [smolecule.com]

- 2. This compound | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,2,2-トリフルオロエタンスルホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 1648-99-3 [amp.chemicalbook.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

2,2,2-Trifluoroethanesulfonyl chloride molecular formula and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethanesulfonyl chloride, a pivotal reagent in modern organic and medicinal chemistry. Commonly known as tresyl chloride, its unique trifluoromethyl group imparts significant reactivity and desirable properties to target molecules. This document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in the development of pharmaceuticals and advanced materials. Detailed experimental protocols and spectroscopic data are provided to support practical application in a research and development setting.

Chemical Identity and Molecular Structure

This compound is an organosulfur compound valued for its highly reactive sulfonyl chloride functional group in conjunction with the electron-withdrawing trifluoroethyl moiety.[1]

-

IUPAC Name: this compound[3]

-

Synonyms: Tresyl chloride, 2,2,2-trifluoroethane-1-sulfonyl chloride[1][3]

The structure of this compound features a central sulfur atom double-bonded to two oxygen atoms, and single-bonded to a chlorine atom and a 2,2,2-trifluoroethyl group. The strong electronegativity of the fluorine atoms significantly influences the electrophilicity of the sulfonyl group.

Molecular Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 182.55 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.651 g/mL at 25 °C | [4] |

| Boiling Point | 140-141 °C | [4] |

| Refractive Index | n20/D 1.388 | [4] |

| Storage Temperature | 2-8°C | [4][5] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2,2,2-trifluoroethanol with a chlorinating agent, typically chlorosulfonic acid.[6] This reaction leverages the nucleophilic nature of the alcohol to attack the sulfur center of the chlorinating agent.

General Experimental Protocol: Synthesis from 2,2,2-Trifluoroethanol

This protocol describes a general method for the synthesis of this compound.

Materials:

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add 2,2,2-trifluoroethanol dissolved in anhydrous dichloromethane under an inert atmosphere.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring the mixture over crushed ice.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Reactivity and Chemical Applications

This compound is a potent electrophile, making it a versatile reagent in organic synthesis. Its primary reactivity centers around nucleophilic substitution at the sulfonyl group, where the chloride ion acts as a good leaving group.

Sulfonylation Reactions

The most common application of tresyl chloride is in sulfonylation reactions, where it reacts with nucleophiles to introduce the 2,2,2-trifluoroethanesulfonyl (tresyl) group.

-

Formation of Sulfonates: Alcohols react with tresyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form sulfonate esters. These tresylates are excellent leaving groups in subsequent nucleophilic substitution reactions.

-

Formation of Sulfonamides: Primary and secondary amines readily react with tresyl chloride to yield the corresponding sulfonamides, which are important structural motifs in many pharmaceuticals.

Applications in Drug Development and Materials Science

The incorporation of the trifluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] Consequently, tresyl chloride is a valuable building block in medicinal chemistry. In materials science, its derivatives are used to create fluorinated polymers and coatings with enhanced chemical resistance and low surface energy.

Spectroscopic Data

The following provides an overview of the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a single signal for the two protons of the methylene group (CH₂). This signal will be a quartet due to coupling with the three adjacent fluorine atoms. The chemical shift will be significantly downfield due to the strong electron-withdrawing effects of both the sulfonyl chloride and the trifluoromethyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit two signals corresponding to the two carbon atoms. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The methylene carbon (CH₂) will also be a quartet due to two-bond coupling to the fluorine atoms and will be shifted downfield by the adjacent sulfonyl chloride group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands typical for a sulfonyl chloride. Key expected peaks include:

-

S=O asymmetric stretching: ~1380 cm⁻¹

-

S=O symmetric stretching: ~1180 cm⁻¹

-

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak may be observed. Common fragmentation patterns would involve the loss of chlorine (M-35/37) and the cleavage of the C-S bond, leading to fragments corresponding to the trifluoroethyl cation and the sulfonyl chloride radical. The presence of chlorine will be indicated by the characteristic M+2 isotopic pattern.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions.[1] It is crucial to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat. The compound is highly reactive with water and alcohols, leading to the release of corrosive hydrogen chloride gas.[1] Store in a cool, dry, and well-ventilated area away from incompatible substances.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Nucleophilic Substitution Reaction Pathway

This diagram shows the general pathway for the reaction of this compound with a nucleophile.

Caption: Reaction of tresyl chloride with a nucleophile in the presence of a base.

References

- 1. CAS 1648-99-3: this compound [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Buy this compound | 1648-99-3 [smolecule.com]

- 7. This compound|High-Purity Reagent [benchchem.com]

A Technical Guide to 2,2,2-Trifluoroethanesulfonyl Chloride (Tresyl Chloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethanesulfonyl chloride, systematically known by its IUPAC name This compound , is a highly reactive organosulfur compound.[1] It is more commonly referred to as tresyl chloride .[1][2][3][4] This colorless to pale yellow liquid is a vital reagent in organic synthesis, primarily functioning as a potent sulfonating agent.[3][4]

The compound's significance stems from the unique properties imparted by the trifluoromethyl group, which enhances the electrophilicity of the sulfonyl chloride.[3] This heightened reactivity makes it an exceptionally effective agent for introducing the 2,2,2-trifluoroethanesulfonyl (tresyl) group into various molecules. Tresylates are excellent leaving groups, often superior to tosylates or mesylates, facilitating a wide range of nucleophilic substitution reactions.

In the context of drug development and medicinal chemistry, tresyl chloride is instrumental. The incorporation of fluorine can improve a drug's metabolic stability and bioavailability.[1][3] It is a crucial intermediate for designing novel active ingredients and constructing complex molecular architectures, enabling the optimization of pharmacokinetic and pharmacodynamic properties.[4]

Physicochemical and Safety Data

Proper handling and storage of tresyl chloride are critical due to its hazardous nature. It is a corrosive and toxic compound that can cause severe skin burns, eye damage, and respiratory irritation.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Common Name | Tresyl chloride | [2][3][4] |

| CAS Number | 1648-99-3 | [2][3] |

| Molecular Formula | C₂H₂ClF₃O₂S | [2][3] |

| Molecular Weight | 182.55 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.651 g/mL at 25 °C | [2][5] |

| Boiling Point | 140-141 °C | [2][3][5] |

| 64-67 °C at 45 mmHg | [2][5] | |

| Refractive Index (n20/D) | 1.388 | [2][5] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [2] |

| Storage Temperature | 2-8°C | [2][3] |

Synthesis and Reaction Mechanisms

Synthesis

A common and established synthetic route for preparing this compound involves the reaction of 2,2,2-trifluoroethanol with chlorosulfonic acid under controlled conditions.[1]

Figure 1: Synthesis of Tresyl Chloride.

Core Reactivity: Tresylation and Nucleophilic Substitution

Tresyl chloride's primary utility lies in the "tresylation" of nucleophiles, most notably alcohols. The alcohol's hydroxyl group attacks the electrophilic sulfur atom, displacing the chloride and forming a tresylate ester. This tresylate group is an outstanding leaving group due to the strong electron-withdrawing effect of the trifluoromethyl moiety, which stabilizes the resulting anion.

The resulting tresylate is highly activated towards nucleophilic substitution (typically Sₙ2), allowing for the facile introduction of a wide range of functionalities (e.g., azides, amines, cyanides) under mild conditions.

Figure 2: General Reaction Workflow.

Applications in Drug Development and Research

Tresyl chloride is a versatile tool for chemists aiming to optimize synthetic pathways and enhance molecular properties.[3]

-

Activation of Hydroxyl Groups : It is widely used to activate hydroxyl groups on various molecules, including proteins, peptides, and polysaccharides, for subsequent conjugation with primary amines.[6] This is a cornerstone technique for creating bioconjugates, liposomal drug formulations, and nanovaccines.[6][7]

-

Synthesis of Sulfonamides : It serves as a precursor for a diverse range of sulfonamide compounds, a class of drugs with significant therapeutic applications, including antibiotics.[1][3]

-

Fluorine Labeling : The compound is used to introduce fluorine atoms into organic molecules.[1] This is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][3][4]

-

Agrochemicals : Its derivatives are explored in the development of herbicides and pesticides.[1][4]

-

Materials Science : Tresyl chloride is used to functionalize polymers and surfaces, imparting properties like thermal stability, hydrophobicity, or specific binding capabilities for biological applications.[1][4][8]

Experimental Protocol: Tresylation of a Generic Primary Alcohol

This protocol provides a general methodology for the activation of a primary alcohol using tresyl chloride, followed by nucleophilic substitution with sodium azide as an example.

5.1 Materials and Reagents

| Reagent/Material | Specification |

| Primary Alcohol (R-CH₂OH) | Substrate |

| This compound | 1.2 equivalents |

| Anhydrous Dichloromethane (DCM) | Solvent |

| Anhydrous Pyridine or Triethylamine | 1.5 equivalents (Base) |

| Sodium Azide (NaN₃) | 3.0 equivalents (Nucleophile) |

| Anhydrous Dimethylformamide (DMF) | Solvent |

| Saturated aq. NH₄Cl | For quenching |

| Saturated aq. NaHCO₃ | For washing |

| Brine | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |

| Inert Gas (Nitrogen or Argon) | For atmosphere |

5.2 Experimental Workflow

Figure 3: Step-by-step experimental workflow.

5.3 Detailed Procedure

-

Tresylation: To a solution of the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere, add the base (1.5 eq) and cool the mixture to 0 °C. Add a solution of tresyl chloride (1.2 eq) in anhydrous DCM dropwise. Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding cold saturated aqueous ammonium chloride. Separate the organic layer and extract the aqueous phase with DCM. Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude tresylate is often used in the next step without further purification.

-

Substitution: Dissolve the crude tresylate in anhydrous DMF. Add the nucleophile (e.g., sodium azide, 3.0 eq) and stir the mixture at an elevated temperature (e.g., 50-60 °C) until the starting material is consumed, as indicated by TLC.

-

Final Purification: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product by flash column chromatography.

References

- 1. Buy this compound | 1648-99-3 [smolecule.com]

- 2. This compound 99 1648-99-3 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound|High-Purity Reagent [benchchem.com]

- 5. This compound | 1648-99-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Tresyl-Based Conjugation of Protein Antigen to Lipid Nanoparticles Increases Antigen Immunogencity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tresyl chloride | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethanesulfonyl Chloride from Trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,2,2-trifluoroethanesulfonyl chloride, a crucial reagent in organic synthesis and drug development, from 2,2,2-trifluoroethanol. This document details the primary synthetic strategies, including a two-step approach involving the conversion of trifluoroethanol to a thiol intermediate followed by oxidative chlorination. While a direct one-step conversion from trifluoroethanol remains less documented in readily available literature, this guide outlines the theoretical considerations and potential methodologies. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to aid researchers in the practical application of these synthetic routes.

Introduction

This compound, often referred to as tresyl chloride, is a valuable reagent in organic chemistry, primarily utilized for the introduction of the 2,2,2-trifluoroethanesulfonyl (tresyl) group.[1] The tresyl group serves as an excellent leaving group in nucleophilic substitution reactions and is employed in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability and lipophilicity.[2] This guide focuses on the synthesis of tresyl chloride starting from the readily available and relatively inexpensive 2,2,2-trifluoroethanol.

Synthetic Strategies

The synthesis of this compound from 2,2,2-trifluoroethanol can be approached through two main strategies:

-

Two-Step Synthesis via a Thiol Intermediate: This is a well-established and reliable method that involves the initial conversion of 2,2,2-trifluoroethanol to 2,2,2-trifluoroethanethiol, followed by oxidative chlorination to yield the desired sulfonyl chloride.

-

Direct Conversion (Theoretical): A direct, one-pot conversion of 2,2,2-trifluoroethanol to this compound is theoretically plausible but less documented. This would likely involve the use of a strong chlorosulfonating agent.

This guide will primarily focus on the detailed experimental protocol for the two-step synthesis, as it represents a more practical and validated approach.

Two-Step Synthesis: From Trifluoroethanol to Tresyl Chloride

This synthetic route is divided into two key experimental stages.

Step 1: Synthesis of 2,2,2-Trifluoroethanethiol from 2,2,2-Trifluoroethanol

The conversion of alcohols to thiols can be achieved through various methods. A common approach involves the activation of the alcohol as a tosylate or mesylate, followed by nucleophilic substitution with a thiolating agent like sodium hydrosulfide or thiourea.

3.1.1. Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Tosylate

-

Materials:

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the solution.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the cooled trifluoroethanol solution over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,2,2-trifluoroethyl tosylate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tosylate.

-

3.1.2. Experimental Protocol: Synthesis of 2,2,2-Trifluoroethanethiol from 2,2,2-Trifluoroethyl Tosylate

-

Materials:

-

2,2,2-Trifluoroethyl tosylate

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,2,2-trifluoroethyl tosylate (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq) in water.

-

Reflux the mixture for another 2-3 hours to hydrolyze the isothiouronium salt.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is acidic.

-

The 2,2,2-trifluoroethanethiol will separate as an oily layer.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (boiling point of 2,2,2-trifluoroethanethiol is approximately 35-37 °C). Caution: 2,2,2-trifluoroethanethiol is volatile and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Step 2: Oxidative Chlorination of 2,2,2-Trifluoroethanethiol

The conversion of thiols to sulfonyl chlorides is typically achieved by oxidation in the presence of a chlorine source.

3.2.1. Experimental Protocol

-

Materials:

-

2,2,2-Trifluoroethanethiol

-

Chlorine gas (Cl₂) or an in-situ source of chlorine (e.g., from HCl and an oxidizing agent)

-

Water

-

Dichloromethane (DCM) or another suitable inert solvent

-

Ice

-

-

Procedure:

-

In a three-necked flask equipped with a gas inlet tube, a thermometer, and a mechanical stirrer, place a mixture of water and dichloromethane.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add 2,2,2-trifluoroethanethiol (1.0 eq) to the cooled mixture with vigorous stirring.

-

Bubble chlorine gas through the solution at a steady rate while maintaining the temperature between 0 and 10 °C. The reaction is exothermic and requires careful temperature control.

-

Continue the chlorine addition until the yellow-green color of chlorine persists in the reaction mixture, indicating the completion of the reaction.

-

Stop the chlorine flow and purge the system with nitrogen to remove excess chlorine.

-

Separate the organic layer.

-

Wash the organic layer with cold water and then with a cold, dilute solution of sodium bisulfite to remove any remaining chlorine, followed by a final wash with cold water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Quantitative Data

The following tables summarize typical quantitative data for the two-step synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

Table 1: Synthesis of 2,2,2-Trifluoroethyl Tosylate

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |

| 2,2,2-Trifluoroethanol | 100.04 | 1.0 | - |

| p-Toluenesulfonyl chloride | 190.65 | 1.1 | - |

| Pyridine | 79.10 | 1.2 | - |

| 2,2,2-Trifluoroethyl tosylate | 254.21 | - | 85-95 |

Table 2: Synthesis of 2,2,2-Trifluoroethanethiol

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |

| 2,2,2-Trifluoroethyl tosylate | 254.21 | 1.0 | - |

| Thiourea | 76.12 | 1.2 | - |

| 2,2,2-Trifluoroethanethiol | 116.11 | - | 60-75 |

Table 3: Synthesis of this compound

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |

| 2,2,2-Trifluoroethanethiol | 116.11 | 1.0 | - |

| Chlorine | 70.90 | Excess | - |

| This compound | 182.55 | - | 70-85 |

Visualizations

Reaction Pathway

Caption: Two-step synthesis of tresyl chloride.

Experimental Workflow

Caption: Workflow for tresyl chloride synthesis.

Direct Conversion of 2,2,2-Trifluoroethanol (Theoretical Considerations)

A direct conversion of 2,2,2-trifluoroethanol to this compound would be a more atom-economical approach. This transformation would likely require a powerful chlorosulfonating agent capable of reacting with the alcohol to form a halosulfite intermediate, which would then rearrange or be further oxidized and chlorinated.

Potential reagents for this direct conversion could include:

-

Sulfuryl chloride (SO₂Cl₂): While sulfuryl chloride is a source of chlorine, its reaction with alcohols can be complex and may not selectively lead to the sulfonyl chloride.[3]

-

Thionyl chloride (SOCl₂) followed by an oxidant: This would involve the formation of a chlorosulfite intermediate, which would then need to be oxidized in situ to the sulfonyl chloride. The choice of a compatible and effective oxidant would be critical.

Further research and experimental validation are required to develop a reliable and high-yielding direct synthesis protocol.

Safety Precautions

-

2,2,2-Trifluoroethanol is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

p-Toluenesulfonyl chloride is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

-

Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.

-

Thiourea is a suspected carcinogen.

-

2,2,2-Trifluoroethanethiol is a volatile, flammable liquid with an extremely foul odor. It is toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Chlorine gas is highly toxic and corrosive. All operations involving chlorine gas must be conducted in a dedicated, well-maintained fume hood.

-

This compound is a corrosive and moisture-sensitive liquid.[2] It reacts with water to release HCl gas. Handle with appropriate PPE in a dry, inert atmosphere.

Conclusion

The synthesis of this compound from 2,2,2-trifluoroethanol is most reliably achieved through a two-step process involving the formation of a thiol intermediate followed by oxidative chlorination. This guide provides detailed experimental protocols and quantitative data to facilitate the successful synthesis of this important reagent. While a direct conversion remains an area for further investigation, the two-step method offers a practical and validated route for researchers in the fields of organic synthesis and drug development. Adherence to strict safety protocols is paramount when handling the hazardous materials involved in these procedures.

References

Spectroscopic Profile of 2,2,2-Trifluoroethanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,2-Trifluoroethanesulfonyl chloride (TFESC), a key reagent in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The molecule possesses hydrogen, carbon, and fluorine nuclei, providing a wealth of information through ¹H, ¹³C, and ¹⁹F NMR analysis.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a single resonance corresponding to the two equivalent protons of the methylene group (CH₂).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.5 | Quartet (q) | ~9.0 | CH₂ |

Note: The chemical shift can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum displays two distinct signals for the two carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~118 | Quartet (q) | ~280 | CF₃ |

| ~58 | Triplet (t) | ~35 | CH₂ |

Note: The chemical shifts and coupling constants are approximate and can be influenced by experimental conditions.

¹⁹F NMR Data

The ¹⁹F NMR spectrum shows a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group (CF₃).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~-74 | Triplet (t) | ~9.0 | CF₃ |

Note: The chemical shift is referenced to an external standard, typically CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1390 | Strong | Asymmetric SO₂ stretch |

| ~1180 | Strong | Symmetric SO₂ stretch |

| ~1280 | Strong | C-F stretch |

| ~780 | Medium | S-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula is C₂H₂ClF₃O₂S, with a molecular weight of approximately 182.55 g/mol .[1][2]

| m/z | Relative Intensity | Possible Fragment |

| 182/184 | Low | [M]⁺ (Molecular ion) |

| 147 | High | [M - Cl]⁺ |

| 83 | Medium | [CF₃CH₂]⁺ |

| 69 | Medium | [CF₃]⁺ |

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) will result in an M+2 peak for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters should be optimized for the instrument used.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

A thin film of neat this compound is prepared between two salt plates (e.g., NaCl or KBr). The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or chemical ionization (CI). The sample is introduced into the ion source, and the resulting ions are separated and detected based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Reactivity of 2,2,2-Trifluoroethanesulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethanesulfonyl chloride, commonly known as tresyl chloride (CF₃CH₂SO₂Cl), is a highly reactive and versatile organosulfur compound extensively used in organic synthesis. Its significance lies in its function as a potent sulfonylation agent, enabling the introduction of the 2,2,2-trifluoroethanesulfonyl (tresyl) group into a wide array of molecules. The strong electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the sulfonyl sulfur, rendering the compound highly susceptible to attack by various nucleophiles. This guide provides a comprehensive overview of the reactivity of tresyl chloride with common nucleophiles, detailing reaction mechanisms, experimental protocols, and applications, particularly within the realms of pharmaceutical development and materials science.

Core Reactivity and Mechanistic Pathways

The chemical behavior of tresyl chloride is dominated by the highly polarized sulfur-chlorine bond, influenced by the adjacent electron-withdrawing trifluoroethyl group.[1] This electronic arrangement makes the sulfur atom a hard electrophilic center, predisposing it to react readily with a broad range of nucleophiles.

Bimolecular Nucleophilic Substitution (Sₙ2)

The predominant mechanism for the reaction of tresyl chloride with most nucleophiles is a bimolecular nucleophilic substitution (Sₙ2) pathway at the sulfur center.[1] In this one-step process, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal transition state, followed by the displacement of the chloride ion as the leaving group. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.[1]

Elimination-Conjugate Base (E1cB) Mechanism

Under specific conditions, particularly in aqueous media, tresyl chloride can undergo hydrolysis via an Elimination-conjugate base (E1cB) mechanism.[2] This pathway is initiated by the abstraction of a proton from the α-carbon (the carbon adjacent to the sulfonyl group) by a base. This step forms a carbanion intermediate, which then rapidly eliminates the chloride ion to generate a highly reactive sulfene intermediate (CF₃CH=SO₂). This sulfene is immediately trapped by surrounding nucleophiles, such as water, to yield the final product.[3][2] Studies have shown this mechanism to be operative over a pH range of 1.8 to 5.[2]

Reactivity with Specific Nucleophiles

Tresyl chloride's high reactivity allows it to form stable covalent bonds with a variety of nucleophiles.

Alcohols (O-Nucleophiles)

Tresyl chloride reacts readily with primary and secondary alcohols to form 2,2,2-trifluoroethanesulfonate esters, known as tresylates (ROSO₂CH₂CF₃).[4][5] This reaction is a cornerstone of organic synthesis as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (-OTresyl).[4] The tresylate group is known to be even more reactive and thus a better leaving group than the more common tosylate and mesylate groups.[6] A key feature of this transformation is that it proceeds with the retention of stereochemistry at the alcohol's chiral center because the C-O bond is not broken during the reaction.[4][7]

Amines (N-Nucleophiles)

The reaction with primary and secondary amines yields highly stable 2,2,2-trifluoroethanesulfonamides.[1] This transformation is of paramount importance in medicinal chemistry for the synthesis of sulfonamide-based drugs, which are a critical class of antibiotics.[8] The introduction of the tresyl group can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and lipophilicity.[1][9]

Thiols (S-Nucleophiles)

Thiols, being excellent nucleophiles, react with tresyl chloride to form thiosulfonates. This reaction proceeds via an Sₙ2 mechanism where the sulfur atom of the thiol attacks the sulfonyl sulfur.[10]

Water (Hydrolysis)

As previously mentioned, the hydrolysis of tresyl chloride can proceed through either an Sₙ2 or an E1cB mechanism, depending on the pH.[2] The reaction ultimately yields 2,2,2-trifluoroethanesulfonic acid.[11] The compound's sensitivity to moisture necessitates that reactions are carried out under strict anhydrous conditions to prevent unwanted hydrolysis.[1]

Quantitative Data on Reactivity

While extensive kinetic studies are proprietary or embedded within specific research, the available literature provides a clear qualitative and semi-quantitative picture of the reactivity of tresyl chloride and its derivatives. The triflate group (CF₃SO₃⁻), a close analogue, is consistently ranked as one of the best leaving groups in nucleophilic substitution reactions, superior to halides and other sulfonates like tosylate and mesylate.[6]

| Reaction Type | Nucleophile | Product Class | Relative Reactivity/Notes |

| Sulfonylation | Alcohols (R-OH) | Sulfonate Esters (Tresylates) | High. Tresylates are excellent leaving groups, more reactive than tosylates/mesylates.[6] |

| Sulfonylation | Amines (R-NH₂) | Sulfonamides | High. Forms very stable sulfonamide bonds. Crucial for drug synthesis.[8][1] |

| Sulfonylation | Thiols (R-SH) | Thiosulfonates | High. Thiols are strong nucleophiles. |

| Hydrolysis | Water (H₂O) | Sulfonic Acid | Moderate to High. Sensitive to moisture.[1] Can proceed via Sₙ2 or E1cB mechanisms.[2] |

| Surface Activation | Surface -OH groups | Surface Sulfonate Esters | Effective for activating hydroxylated surfaces for bioconjugation.[1] |

Experimental Protocols

Caution: this compound is corrosive, toxic, and moisture-sensitive.[3] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for the Synthesis of an Alkyl Tresylate

This protocol describes the conversion of an alcohol to a tresylate, activating it for subsequent substitution reactions.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.

-

Tresyl Chloride Addition: Add this compound (1.2 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with cold 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alkyl tresylate.

Protocol 2: General Procedure for the Synthesis of a Sulfonamide

This protocol outlines the reaction between an amine and tresyl chloride.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) to anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Tresyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the amine solution dropwise.

-

Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight, or until TLC analysis indicates the consumption of the starting amine.

-

Work-up: Quench the reaction with the addition of water. Separate the organic layer and wash it with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography.

Applications in Research and Drug Development

The unique properties of the tresyl group make tresyl chloride an invaluable reagent in several scientific disciplines.

-

Pharmaceuticals: The introduction of the trifluoroethyl moiety can significantly enhance the metabolic stability and lipophilicity of drug candidates, improving their overall pharmacokinetic profile.[1] It is a key intermediate for creating novel antibiotics and anticancer agents.[1][9]

-

Materials Science: Tresyl chloride is used as a monomer for synthesizing specialized fluorinated polymers and coatings. These materials often exhibit exceptional chemical stability, low surface energy, and weather resistance, making them ideal for high-performance applications.[1]

-

Bioconjugation: It is widely used for the activation of hydroxyl-containing surfaces, such as agarose beads or titanium implants. The resulting tresylated surface readily reacts with amine groups on proteins, enzymes, or other biomolecules, allowing for their stable and covalent immobilization.[1]

Conclusion

This compound is a powerful and highly reactive sulfonylation agent whose utility is driven by the strong electron-withdrawing properties of the trifluoroethyl group. Its reactions with nucleophiles, predominantly proceeding through an Sₙ2 mechanism, provide efficient and reliable routes to sulfonate esters and sulfonamides. The ability to transform alcohols into excellent leaving groups and to synthesize stable sulfonamides underpins its widespread use in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. Understanding its reactivity, including the potential for an alternative E1cB mechanism, is crucial for its effective application in modern chemical research and development.

References

- 1. This compound|High-Purity Reagent [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 1648-99-3 [smolecule.com]

- 4. youtube.com [youtube.com]

- 5. Trifluoromethanesulfonyl chloride reacts with alcohols to form sulfonate .. [askfilo.com]

- 6. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electrophilicity of 2,2,2-Trifluoroethanesulfonyl Chloride

Executive Summary

This compound, commonly known as tresyl chloride, is a powerful electrophilic reagent widely utilized in organic synthesis, bioconjugation, and materials science. Its remarkable reactivity is primarily attributed to the strong electron-withdrawing effect of the 2,2,2-trifluoroethyl group, which renders the sulfur atom highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the electrophilic nature of tresyl chloride, detailing its reaction mechanisms, quantitative reactivity data, key applications, and standard experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively leverage this versatile reagent in their work.

Introduction to this compound (Tresyl Chloride)

This compound is an organosulfur compound recognized for its high reactivity as a sulfonylation agent.[1] It is typically a colorless to pale yellow liquid that is highly reactive with nucleophiles, particularly water and alcohols.[2] The primary function of tresyl chloride is to "activate" functional groups, such as hydroxyls, converting them into excellent leaving groups for subsequent nucleophilic substitution reactions.[3][4]

Physicochemical Properties

The unique properties of tresyl chloride are rooted in its molecular structure, which features a highly electronegative trifluoromethyl group.[5] This structure leads to a strong polarization of the sulfonyl group, making the sulfur atom a potent electrophilic center.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1648-99-3 | [2] |

| Molecular Formula | C₂H₂ClF₃O₂S | [2][6] |

| Molecular Weight | 182.55 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Density | 1.651 g/mL at 25 °C | |

| Refractive Index | n20/D 1.388 | |

| Boiling Point | 140-141 °C |

| SMILES | C(C(F)(F)F)S(=O)(=O)Cl |[2][7] |

The Role of the Trifluoroethyl Group

The defining feature of tresyl chloride is the CF₃CH₂- group. The three fluorine atoms are powerful electron-withdrawing groups, and their inductive effect is transmitted through the ethyl spacer to the sulfonyl chloride moiety. This effect significantly enhances the electrophilicity of the sulfur atom compared to non-fluorinated analogs like methanesulfonyl (mesyl) chloride.[1][5] This heightened electrophilicity makes tresyl chloride an exceptionally efficient reagent for activating alcohols and other nucleophilic groups, even those that are sterically hindered or less reactive.[1] The trifluoroethyl group can also confer desirable properties to the final product, such as increased metabolic stability and lipophilicity, which is particularly advantageous in pharmaceutical development.[1][8]

Electrophilic Reactivity and Mechanism

The high electrophilicity of the sulfur atom in tresyl chloride makes it a prime target for a wide range of nucleophiles. The reaction typically proceeds via a nucleophilic substitution pathway at the sulfur center.

General Reaction Mechanism: Nucleophilic Substitution

Reactions involving tresyl chloride generally follow a bimolecular nucleophilic substitution (SN2) pathway at the sulfur atom.[1] In this mechanism, the nucleophile directly attacks the electrophilic sulfur, leading to the displacement of the chloride ion in a single, concerted step. A base, such as pyridine or triethylamine, is often included to neutralize the HCl byproduct, driving the reaction to completion.[1][9]

The general scheme involves two main stages:

-

Activation: An alcohol (R-OH) reacts with tresyl chloride to form a highly reactive 2,2,2-trifluoroethanesulfonate (tresylate) intermediate (R-O-SO₂CH₂CF₃). This converts the poor hydroxyl leaving group into a highly effective tresylate leaving group.

-

Displacement: A second nucleophile (e.g., a primary amine, R'-NH₂) attacks the carbon atom bearing the tresylate group, displacing it to form the final product.[3][10]

Caption: General two-step workflow for tresyl chloride-mediated coupling.

Competing Reactions: Aminolysis vs. Hydrolysis

In aqueous environments, particularly in bioconjugation applications, the desired reaction with an amine (aminolysis) competes with the undesired reaction with water (hydrolysis).[11] The tresyl-activated intermediate can be attacked by water molecules, leading to the regeneration of the original hydroxyl group and consumption of the activating agent. This competition is a critical factor to control for achieving high coupling efficiency.[12]

Caption: Competing aminolysis and hydrolysis pathways for a tresyl-activated substrate.

Quantitative Analysis of Reactivity

The efficiency of tresyl-mediated coupling is highly dependent on reaction conditions. A seminal study by Sperinde and Griffith investigated the kinetics of these competing reactions, providing valuable quantitative insights.[11][13]

Influence of pH, Temperature, and Steric Factors

Kinetic analysis has shown that the rates of both aminolysis and hydrolysis are strongly influenced by pH, temperature, and steric hindrance of the nucleophile.[11][13]

-

pH: The reaction rate is highly pH-dependent. A moderately basic pH (around 8.0) is often optimal.[14] This condition deprotonates the primary amine, increasing its nucleophilicity, while limiting the rate of the competing hydrolysis reaction.[11][14]

-

Temperature: Lower temperatures generally favor the aminolysis reaction over hydrolysis for unhindered primary amines, maximizing the yield of the desired conjugate.[11]

-

Steric Factors: For sterically hindered (e.g., branched) primary amines, reactions may be more favorable at room temperature and a slightly higher pH.[11]

Table 2: Summary of Kinetic Parameters and Optimal Conditions for Tresyl-Mediated Coupling

| Parameter | Influence on Reaction | Optimal Condition (General) | Reference(s) |

|---|---|---|---|

| pH | Affects amine nucleophilicity and hydrolysis rate. | pH ~8.0 | [11][14] |

| Temperature | Influences the ratio of aminolysis to hydrolysis. | Low temperature for unhindered amines; Room temperature for hindered amines. | [11] |

| Steric Hindrance | Reduces the rate of nucleophilic attack. | Higher pH and temperature may be required to compensate. | [11] |

| Amine pKa | Determines the concentration of the nucleophilic unprotonated form at a given pH. | Reaction pH should be near the amine pKa. |[11] |

Key Applications in Research and Drug Development

The potent and selective electrophilicity of tresyl chloride makes it a valuable tool in several scientific domains.

-

Bioconjugation: Tresyl chloride is widely used to immobilize proteins, peptides, and other biomolecules onto surfaces or nanoparticles.[10][15] This is crucial for developing biosensors, affinity chromatography supports, and targeted drug delivery systems.[1] For instance, it has been used to conjugate protein antigens to lipid nanoparticles to enhance their immunogenicity for vaccine development.[14]

-

Pharmaceutical Synthesis: It serves as a key reagent in the synthesis of sulfonamides, an important class of antibiotics.[5][9] The introduction of the trifluoroethanesulfonyl group can also be used to modify drug candidates to improve their pharmacokinetic properties, such as metabolic stability and cell permeability.[1][8]

-

Materials Science: Tresyl chloride is used to synthesize fluorinated functional materials and polymers.[1][9] These materials often exhibit desirable properties like high chemical stability, low surface energy, and weather resistance, making them suitable for high-performance coatings.[1]

Experimental Protocols

This section provides a generalized protocol for the activation of a hydroxyl-containing substrate and subsequent coupling with a primary amine, based on methodologies described in the literature.[14]

General Workflow for Tresyl-Mediated Bioconjugation

Caption: A typical experimental workflow for tresyl-mediated bioconjugation.

Detailed Protocol: Activation of a Polyol (e.g., Brij 78) and Protein Coupling

This protocol is adapted from a procedure for conjugating protein antigens to a tresyl-activated surfactant.[14]

Materials:

-

Hydroxyl-containing substrate (e.g., Brij 78)

-

This compound (Tresyl chloride)

-

Anhydrous Pyridine

-

Anhydrous solvent (e.g., Dichloromethane)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Amine-containing molecule (e.g., Ovalbumin)

-

Buffer solution (e.g., 0.1 M HEPES, pH 8.0)

-

Quenching buffer (e.g., 20 mM Tris-HCl, pH 8.0)

-

Nitrogen gas supply

Procedure:

-

Substrate Preparation:

-

Dissolve the hydroxyl-containing substrate (e.g., 1 mmol Brij 78) in an appropriate volume of anhydrous solvent under a nitrogen atmosphere.

-

-

Activation Step:

-

Purification of Activated Substrate:

-

Remove the solvent by rotary evaporation under reduced pressure.

-

Re-dissolve the precipitate in ethanol containing a catalytic amount of HCl (e.g., 250 µL in 60 mL).[14]

-

Induce precipitation by storing the solution overnight at -20°C.

-

Centrifuge the mixture (e.g., 2500 rpm at -5°C) to pellet the activated substrate.[14]

-

Discard the supernatant and wash the pellet with acidified ethanol to remove residual pyridine. Repeat until the washings show a minimal and constant optical density at 255 nm.[14]

-

Dry the final tresyl-activated product and store at -20°C under nitrogen.[14]

-

-

Conjugation to Amine:

-

Blocking and Final Purification:

-

Block any remaining unreacted tresyl groups by incubating the mixture with 20 mM Tris-HCl buffer (pH 8.0) for 1 hour.[14]

-

Purify the final conjugate using standard methods such as gel permeation chromatography (GPC), dialysis, or ultrafiltration to remove unreacted starting materials and byproducts.[14]

-

Conclusion

This compound is a superior electrophilic agent for the sulfonylation and activation of hydroxyl groups. The strong electron-withdrawing nature of its trifluoroethyl moiety confers a high degree of reactivity, enabling efficient coupling with a variety of nucleophiles under controlled conditions. For researchers in drug development and biotechnology, a thorough understanding of its reaction mechanism, the kinetics of competing aminolysis and hydrolysis, and optimized experimental protocols is essential for harnessing its full potential in synthesizing novel therapeutics, diagnostics, and advanced materials.

References

- 1. This compound|High-Purity Reagent [benchchem.com]

- 2. CAS 1648-99-3: this compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. digscholarship.unco.edu [digscholarship.unco.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 9. Buy this compound | 1648-99-3 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Tresyl-mediated synthesis: kinetics of competing coupling and hydrolysis reactions as a function of pH, temperature, and steric factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Tresyl-Based Conjugation of Protein Antigen to Lipid Nanoparticles Increases Antigen Immunogencity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tresyl chloride | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2,2,2-Trifluoroethanesulfonyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethanesulfonyl chloride, commonly known as tresyl chloride, is a pivotal reagent in modern organic synthesis. Its unique trifluoromethyl group confers advantageous properties to molecules, including enhanced metabolic stability and lipophilicity. This guide provides a comprehensive overview of its history, detailed synthesis protocols, chemical properties, and diverse applications in pharmaceuticals, materials science, and agrochemicals.

Introduction

This compound (CF₃CH₂SO₂Cl) is a colorless liquid organosulfur compound highly valued for its role as a potent sulfonating agent.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the sulfonyl chloride moiety, making it a versatile tool for introducing the 2,2,2-trifluoroethanesulfonyl (tresyl) group into a wide array of molecules.[1] This modification is particularly sought after in drug discovery to improve the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients.[1] Beyond its use in medicinal chemistry, tresyl chloride is instrumental in materials science for the synthesis of fluorinated polymers and in the development of agrochemicals.

Discovery and History

While a singular "discovery" of this compound is not prominently documented, a key early report of its synthesis was provided by Bunyagidj, Piotrowska, and Aldridge in a 1981 publication in The Journal of Organic Chemistry. Their work described a synthetic route starting from 2,2,2-trifluoroethanol, which was first converted to a 2,2,2-trifluoroethyl haloalkane. This halide was then used to prepare the corresponding sulfinate, which could be subsequently converted to the target sulfonyl chloride. This foundational work paved the way for the broader application of tresyl chloride in organic synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from a 2,2,2-trifluoroethyl halide. Below are detailed experimental protocols adapted from established procedures for analogous compounds.

Step 1: Synthesis of Sodium 2,2,2-Trifluoroethanesulfonate

This procedure is adapted from the synthesis of sodium 2-bromoethanesulfonate.[2]

Reaction:

CF₃CH₂Br + Na₂SO₃ → CF₃CH₂SO₃Na + NaBr

Experimental Protocol:

-

Apparatus: A 2-liter round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Reagents:

-

2,2,2-Trifluoroethyl bromide (1.5 moles)

-

Sodium sulfite (anhydrous, 1.0 mole)

-

Ethanol (95%, 1250 mL)

-

Water (900 mL)

-

-

Procedure:

-

To the flask, add the 2,2,2-trifluoroethyl bromide, 1250 mL of 95% ethanol, and 450 mL of water.

-

Initiate stirring and heat the mixture to boiling.

-

Dissolve the sodium sulfite in 450 mL of water and add this solution to the dropping funnel.

-

Add the sodium sulfite solution dropwise to the boiling mixture over approximately 2 hours.

-

After the addition is complete, continue to boil the mixture under reflux for an additional 2 hours.

-

Reconfigure the condenser for distillation and distill off the ethanol and any unreacted 2,2,2-trifluoroethyl bromide.

-

Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.

-

Extract the resulting solid residue with boiling 95% ethanol to separate the sodium 2,2,2-trifluoroethanesulfonate from inorganic salts (e.g., sodium bromide).

-

Cool the ethanolic solution to crystallize the product. The mother liquor can be used for a second extraction.

-

Dry the crystalline product in an oven at 110°C.

-

Step 2: Synthesis of this compound

This procedure is adapted from the synthesis of benzenesulfonyl chloride from its sodium salt using phosphorus pentachloride.[3]

Reaction:

CF₃CH₂SO₃Na + PCl₅ → CF₃CH₂SO₂Cl + POCl₃ + NaCl

Experimental Protocol:

-

Apparatus: A 1-liter round-bottomed flask fitted with a reflux condenser.

-

Reagents:

-

Sodium 2,2,2-trifluoroethanesulfonate (dried, 1.0 mole)

-

Phosphorus pentachloride (finely divided, 1.0 mole)

-

-

Procedure:

-

In the flask, thoroughly mix the dried sodium 2,2,2-trifluoroethanesulfonate and phosphorus pentachloride.

-

Heat the mixture in an oil bath at 170-180°C for 15 hours. A reflux condenser should be attached, though vigorous reflux is not expected.

-

After the heating period, cool the reaction mixture.

-

Carefully add 1 liter of water and 1 kg of crushed ice to the cooled mixture to quench the reaction.

-

The this compound will separate as an oil. Separate the oily layer.

-

Wash the crude product once with water.

-

For purification, perform distillation under reduced pressure.

-

Physicochemical and Spectroscopic Properties

This compound is a reactive compound that should be handled with care. Its key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂H₂ClF₃O₂S |

| Molecular Weight | 182.55 g/mol [4] |

| Appearance | Colorless liquid[1] |

| Density | 1.651 g/mL at 25 °C[5] |

| Boiling Point | 140-141 °C |

| 64-67 °C at 45 mmHg[5] | |

| Refractive Index (n20/D) | 1.388[5] |

| CAS Number | 1648-99-3[4] |

Spectroscopic analysis is crucial for the characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a quartet for the methylene protons (CH₂) adjacent to the trifluoromethyl group, due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A triplet will be observed for the trifluoromethyl group (CF₃) due to coupling with the two adjacent protons.

-

¹³C NMR: The spectrum will show two carbon signals, with the carbon of the CF₃ group being significantly influenced by the attached fluorine atoms.

-

-

Mass Spectrometry: The mass spectrum can be used to confirm the molecular weight and analyze fragmentation patterns, which would include the loss of chlorine and parts of the trifluoroethyl group.

Chemical Reactivity and Applications

The reactivity of tresyl chloride is dominated by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. This reactivity is the foundation of its widespread applications.

Medicinal Chemistry and Pharmaceuticals

-

Synthesis of Sulfonamides: Tresyl chloride is a precursor for various sulfonamide compounds, a class of drugs with a broad range of therapeutic applications, including antibiotics.[3]

-